
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one
Vue d'ensemble
Description
9-Cyclohexyl-3,9-dihydro-6H-purin-6-one, also known as CPT, is a purine analog that has been extensively studied for its potential therapeutic applications. It is a cyclic nucleotide phosphodiesterase (PDE) inhibitor that has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Mécanisme D'action
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one works by inhibiting the activity of PDE, which is an enzyme that breaks down cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one increases the levels of cAMP and cGMP, which can lead to a variety of cellular responses such as increased intracellular calcium, activation of protein kinase A, and activation of ion channels.
Biochemical and Physiological Effects:
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, which makes it a useful tool for studying cellular signaling pathways. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been extensively studied, and there is a large body of literature on its biochemical and physiological effects. However, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one also has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which can make it difficult to obtain large quantities of pure material. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to have some toxicity in animal studies, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one. One area of interest is the development of new synthesis methods that can improve the yield and purity of 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one. Additionally, there is ongoing research on the use of 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one as a potential therapeutic agent for a variety of diseases, including cancer and neurodegenerative disorders. Finally, there is interest in studying the cellular signaling pathways that are activated by 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one, which can provide insight into its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
9-cyclohexyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMXSKNLJUSQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280851 | |
| Record name | 9-cyclohexyl-3,9-dihydro-6h-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5452-42-6 | |
| Record name | NSC18925 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-cyclohexyl-3,9-dihydro-6h-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Iodo[1,1'-biphenyl]-2-amine](/img/structure/B3353345.png)
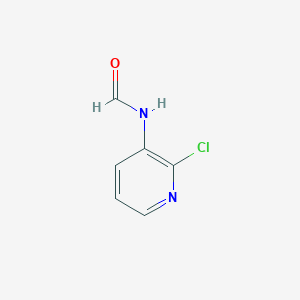
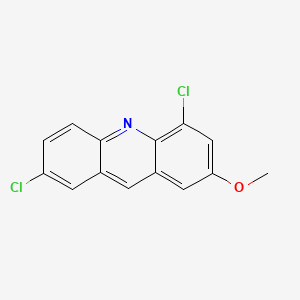
![1-Benzyl-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3353363.png)
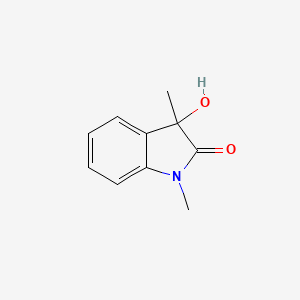
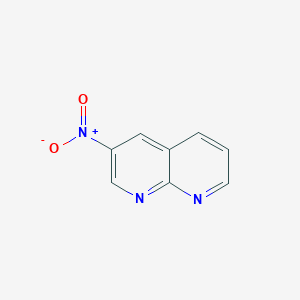
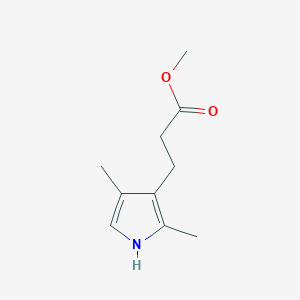
![5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL](/img/structure/B3353405.png)

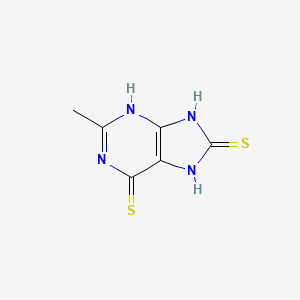
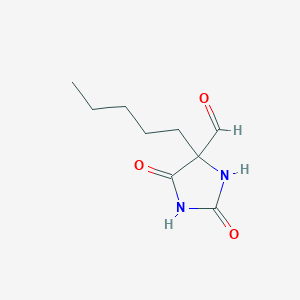

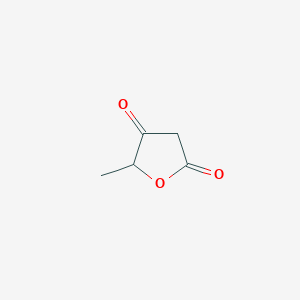
![6,10b-dihydroimidazo[5,1-a]isoquinoline-1,3(2H,5H)-dione](/img/structure/B3353441.png)